molecular formula C10H4F2N2O B1480176 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile CAS No. 2097963-51-2

5-(2,4-Difluorophenyl)oxazole-2-carbonitrile

Cat. No.: B1480176
CAS No.: 2097963-51-2
M. Wt: 206.15 g/mol
InChI Key: RPTSFIIECYBKTM-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is a heterocyclic organic compound that features an oxazole ring substituted with a 2,4-difluorophenyl group and a nitrile group

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways.

Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with an appropriate oxazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the oxazole ring and the nitrile group allows for interactions with various biological targets, influencing pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

  • 5-Phenyl-oxazole-2-carbonitrile
  • 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile
  • 5-(2,4-Dimethylphenyl)oxazole-2-carbonitrile

Comparison: 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design compared to its non-fluorinated analogs.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSFIIECYBKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
Reactant of Route 2
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
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5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
Reactant of Route 4
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
Reactant of Route 6
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile

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